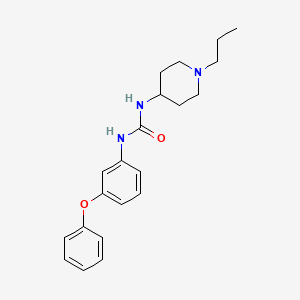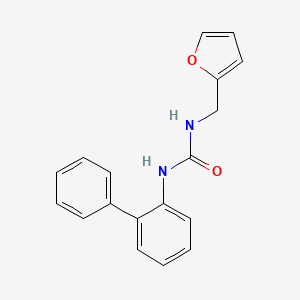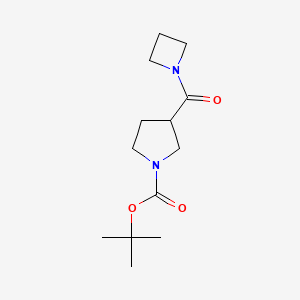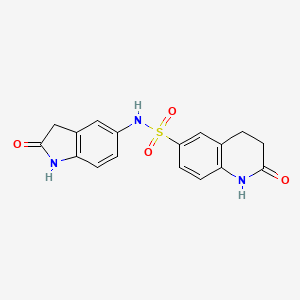
1-(3-Phenoxyphenyl)-3-(1-propylpiperidin-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenoxyphenyl)-3-(1-propylpiperidin-4-yl)urea, also known as PPPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(3-Phenoxyphenyl)-3-(1-propylpiperidin-4-yl)urea involves the inhibition of PKC enzyme activity. PKC is involved in the phosphorylation of various proteins, which can lead to changes in cellular function. 1-(3-Phenoxyphenyl)-3-(1-propylpiperidin-4-yl)urea binds to the catalytic domain of PKC, preventing its activation and subsequent phosphorylation of target proteins.
Biochemical and Physiological Effects:
1-(3-Phenoxyphenyl)-3-(1-propylpiperidin-4-yl)urea has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory disorders. 1-(3-Phenoxyphenyl)-3-(1-propylpiperidin-4-yl)urea has also been shown to reduce the activation of microglia, which are involved in the inflammatory response in the central nervous system.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(3-Phenoxyphenyl)-3-(1-propylpiperidin-4-yl)urea is its potent inhibitory effect on PKC enzyme activity, making it a useful tool for studying the role of PKC in cellular processes. However, one of the limitations of 1-(3-Phenoxyphenyl)-3-(1-propylpiperidin-4-yl)urea is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of 1-(3-Phenoxyphenyl)-3-(1-propylpiperidin-4-yl)urea. One potential area of research is the development of 1-(3-Phenoxyphenyl)-3-(1-propylpiperidin-4-yl)urea derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of 1-(3-Phenoxyphenyl)-3-(1-propylpiperidin-4-yl)urea in the treatment of inflammatory and pain-related disorders. Further studies are also needed to elucidate the precise mechanism of action of 1-(3-Phenoxyphenyl)-3-(1-propylpiperidin-4-yl)urea and its effects on cellular processes.
Synthesis Methods
1-(3-Phenoxyphenyl)-3-(1-propylpiperidin-4-yl)urea can be synthesized using a multi-step process that involves the reaction of 4-propylpiperidine with phosgene, followed by the reaction of the resulting intermediate with 3-phenoxyphenylamine. The final product is purified using column chromatography to obtain a white crystalline solid.
Scientific Research Applications
1-(3-Phenoxyphenyl)-3-(1-propylpiperidin-4-yl)urea has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to be a potent inhibitor of the protein kinase C (PKC) enzyme, which is involved in multiple cellular processes, including cell proliferation and differentiation. 1-(3-Phenoxyphenyl)-3-(1-propylpiperidin-4-yl)urea has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
properties
IUPAC Name |
1-(3-phenoxyphenyl)-3-(1-propylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-2-13-24-14-11-17(12-15-24)22-21(25)23-18-7-6-10-20(16-18)26-19-8-4-3-5-9-19/h3-10,16-17H,2,11-15H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSVPRBWRWVSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)NC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]benzamide](/img/structure/B7564847.png)

![1-[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7564861.png)

![2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide](/img/structure/B7564871.png)
![N-[(3,4-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564894.png)
![N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7564902.png)


![N-[(2,6-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564919.png)
![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7564925.png)

